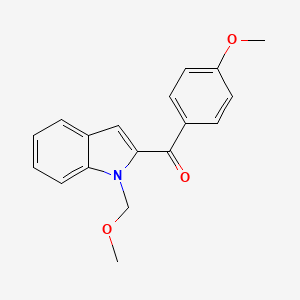

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxymethyl group at the 1-position and a methanone group attached to a 4-methoxyphenyl group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

Attachment of the Methanone Group: The final step involves the Friedel-Crafts acylation of the indole ring with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

(4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Another indole derivative with similar structural features.

(2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: A positional isomer with different substitution patterns.

Uniqueness

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone, commonly referred to as compound 1, is a synthetic derivative of indole that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an indole moiety and a methoxyphenyl group. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula : C18H17NO3

- Molecular Weight : 295.33 g/mol

- CAS Number : 40899-81-8

- Stereochemistry : Achiral

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine receptors.

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 4.8 | Cell cycle arrest |

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of compound 1 against oxidative stress-induced neurodegeneration. It has been shown to enhance the survival of dopaminergic neurons in vitro, suggesting potential applications in neurodegenerative diseases like Parkinson's.

Anti-inflammatory Activity

Compound 1 has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways.

Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer efficacy of compound 1 against various cancer cell lines. The results indicated that compound 1 effectively reduced cell viability and induced apoptosis through caspase activation pathways .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of compound 1 on human induced pluripotent stem cells (iPSCs) derived dopaminergic neurons. The findings revealed that treatment with compound 1 significantly reduced neuronal cell death caused by oxidative stress, thereby preserving neuronal integrity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the indole and methoxyphenyl groups affect biological activity. For instance, variations in the methoxy group position on the phenyl ring have been correlated with changes in receptor affinity and selectivity .

Properties

CAS No. |

40899-81-8 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

[1-(methoxymethyl)indol-2-yl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C18H17NO3/c1-21-12-19-16-6-4-3-5-14(16)11-17(19)18(20)13-7-9-15(22-2)10-8-13/h3-11H,12H2,1-2H3 |

InChI Key |

ZWSMPCCPJOPCEL-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C2=CC=CC=C2C=C1C(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.